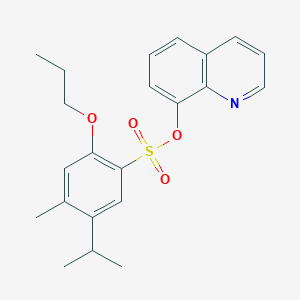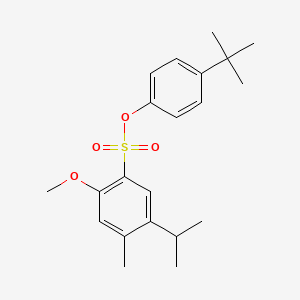
1-(2,4-dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine, commonly known as DBMPP, is an organic compound that has been used in research for its ability to form a stable complex with metal ions. DBMPP’s ability to form a complex with metal ions makes it a useful tool for scientists in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
DBMPP has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DBMPP has been used as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory compounds. In biochemistry, DBMPP has been used to study the interactions between metal ions and proteins. In pharmacology, DBMPP has been used in the development of new drugs and drug delivery systems.
Mécanisme D'action
DBMPP is able to form a stable complex with metal ions, which is the basis of its mechanism of action. The formation of the complex between DBMPP and the metal ions is a reversible process, meaning that the complex can be broken down and re-formed. This allows DBMPP to act as an inhibitor of certain enzymes, such as COX-2. Additionally, DBMPP can act as a chelator, meaning that it can bind to and sequester metal ions, which can be beneficial in drug delivery systems.
Biochemical and Physiological Effects
DBMPP has been shown to have a variety of biochemical and physiological effects. In terms of biochemistry, DBMPP has been shown to inhibit the activity of certain enzymes, such as COX-2. In terms of physiology, DBMPP has been shown to reduce inflammation and pain, which can be beneficial for the treatment of certain medical conditions. Additionally, DBMPP has been shown to have antioxidant properties, which can be beneficial for the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DBMPP in lab experiments is its ability to form a stable complex with metal ions. This makes it a useful tool for scientists in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, DBMPP is relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to using DBMPP in lab experiments, such as its potential to cause irritation of the skin and eyes and its potential to cause respiratory irritation.
Orientations Futures
There are many potential future directions for research involving DBMPP. One possible direction is the development of new drugs and drug delivery systems using DBMPP as a chelator. Additionally, further research into the biochemical and physiological effects of DBMPP could be beneficial for the development of new treatments for various medical conditions. Finally, further research into the mechanism of action of DBMPP could be beneficial for the development of new inhibitors of certain enzymes, such as COX-2.
Méthodes De Synthèse
The synthesis of DBMPP can be achieved through a series of steps. The first step involves the reaction of 2,4-dibromo-5-methylbenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of an aqueous base, such as sodium hydroxide. This reaction produces 1-(2,4-dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine. The second step involves the removal of the excess water from the reaction mixture, which can be achieved through the use of a rotary evaporator. The third step involves the recrystallization of the product from a mixture of ethanol and water.
Propriétés
IUPAC Name |
1-(2,4-dibromo-5-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2O2S/c1-13-3-5-15(6-4-13)21-7-9-22(10-8-21)25(23,24)18-11-14(2)16(19)12-17(18)20/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBILEIUHFMUWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6434350.png)
![tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B6434352.png)
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)
![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)


![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)


![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)



